molecular formula C23H22F3NO3 B11145661 7-hydroxy-8-[(3-methylpiperidino)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

7-hydroxy-8-[(3-methylpiperidino)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11145661
M. Wt: 417.4 g/mol
InChI Key: CEJHQXJNVXBZGW-UHFFFAOYSA-N
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Description

7-hydroxy-8-[(3-methylpiperidino)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group and the piperidino moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-[(3-methylpiperidino)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry approaches to minimize environmental impact .

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[(3-methylpiperidino)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the piperidino moiety in 7-hydroxy-8-[(3-methylpiperidino)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one distinguishes it from other similar compounds. These groups contribute to its unique chemical properties, biological activities, and potential therapeutic applications .

Properties

Molecular Formula

C23H22F3NO3

Molecular Weight

417.4 g/mol

IUPAC Name

7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C23H22F3NO3/c1-14-6-5-11-27(12-14)13-17-18(28)10-9-16-20(29)19(15-7-3-2-4-8-15)22(23(24,25)26)30-21(16)17/h2-4,7-10,14,28H,5-6,11-13H2,1H3

InChI Key

CEJHQXJNVXBZGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O

Origin of Product

United States

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